molecular formula C16H17NO2 B340866 2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B340866
M. Wt: 255.31 g/mol
InChI Key: VEWFLMJGBXWXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound’s structure includes a hexahydro-1H-4,7-methanoisoindole core with a 4-methylphenyl group attached, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves the reaction of 4-methylphenyl derivatives with hexahydro-1H-4,7-methanoisoindole-1,3-dione precursors. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions of appropriate precursors under controlled conditions.

    Hydrogenation: Employing hydrogenation reactions to achieve the hexahydro structure.

    Substitution Reactions: Introducing the 4-methylphenyl group through substitution reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The 4-methylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts are often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Hexahydro-1H-4,7-methanoisoindole-1,3-dione: A structurally related compound without the 4-methylphenyl group.

    4-methylphenyl derivatives: Compounds with similar functional groups but different core structures.

Uniqueness

2-(4-methylphenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is unique due to its combination of the hexahydro-1H-4,7-methanoisoindole core and the 4-methylphenyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-(4-methylphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione

InChI

InChI=1S/C16H17NO2/c1-9-2-6-12(7-3-9)17-15(18)13-10-4-5-11(8-10)14(13)16(17)19/h2-3,6-7,10-11,13-14H,4-5,8H2,1H3

InChI Key

VEWFLMJGBXWXTL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C4CCC(C4)C3C2=O

Origin of Product

United States

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